molecular formula C10H11NO2 B022730 (S)-4-Benzyl-2-oxazolidinone CAS No. 90719-32-7

(S)-4-Benzyl-2-oxazolidinone

Cat. No. B022730
CAS RN: 90719-32-7
M. Wt: 177.2 g/mol
InChI Key: OJOFMLDBXPDXLQ-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Benzyl-2-oxazolidinone has been improved to be economically viable, starting from amino acids. A notable method involves a one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride, leading to phenylalaninol, which subsequently undergoes cyclization with diethyl carbonate and potassium carbonate to yield (S)-4-Benzyl-2-oxazolidinone with excellent efficiency (Munshi et al., 2011).

Molecular Structure Analysis

The molecular structure of (S)-4-Benzyl-2-oxazolidinone and its derivatives has been extensively studied. For example, studies have shown that the oxazolidinone ring can influence the reactivity and selectivity of chemical reactions due to its rigid, planar structure, which can impose steric constraints on approaching reactants (Dungan et al., 2012).

Chemical Reactions and Properties

(S)-4-Benzyl-2-oxazolidinone participates in a variety of chemical reactions, including cycloadditions, ring-openings, and as a chiral auxiliary in asymmetric synthesis. For example, its reaction with Grignard reagents can lead to the formation of tertiary carboxylic amides, showcasing its versatility in synthetic chemistry (Bensa et al., 2008).

Scientific research applications

  • Synthesis of Various Oxazolidinones: It is used for synthesizing various oxazolidinones with high diastereoselectivity (Seebach & Fadel, 1985).

  • Preparation of Soluble N-acyl-oxazolidinones: This compound facilitates various reactions using the Evans methodology, particularly in preparing soluble N-acyl-oxazolidinones (Hintermann & Seebach, 1998).

  • Building Block for Dichiral α-Amino Alcohols: It serves as a key building block for dichiral α-amino alcohols, which have pharmacological effects and are precursors for α-amino alcohols and protease (Danielmeier, Schierle, & Steckhan, 1996).

  • Inhibition of Human Placental Aromatase: (S)-4-Benzyl-2-oxazolidinone shows significant inhibitory activity against human placental aromatase, more so than aminoglutethimide (Ahmed, Adat, Murrells, & Owen, 2002).

  • Synthesis of Carboxylic Amides: This compound, when used with Grignard reagents, can lead to the formal synthesis of alkaloids such as (-)-coniine and (+)-stenusine (Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008).

  • Asymmetric Photodimerization Reactions: It's utilized in asymmetric photodimerization reactions of coumarin derivatives to yield syn-head-to-tail dimers with moderate diastereoselectivity (Itoh et al., 2019).

  • Determination of S Configuration: The compound is valuable in determining the S configuration in chemical analyses (Evain, Pauvert, Collet, & Guingant, 2002).

  • Glycosyl Acceptor in Glucosamine Series: It shows excellent reactivity in couplings to various glycosyl donors, especially in the glucosamine 4-OH series (Crich & Vinod, 2005).

  • Potential Antimicrobial Properties: This compound has been explored for its antimicrobial properties against bacterial and fungal strains (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013).

  • Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections: Synthetic oxazolidinones like U-100592 and U-100766, which are derivatives of (S)-4-Benzyl-2-oxazolidinone, are in clinical development for treating multidrug-resistant gram-positive bacterial infections (Brickner et al., 1996).

  • Inhibition of Biofilm Formation in MRSA: 5-Benzylidene-4-oxazolidinones, derived from this compound, inhibit biofilm formation in Methicillin-resistant S. aureus (MRSA) and disperse pre-formed biofilms effectively (Edwards, Shymanska, & Pierce, 2017).

  • Optical Activity and Chiroptical Applications: It has optically active properties suitable for chiroptical applications (Połoński, 1983).

  • Synthesis of Chiral Carboxylic Acid: It's used in the synthesis of a chiral carboxylic acid, contributing to the development of molecular models in chemistry education (Coleman, 2008).

  • Antibacterial Agents with Reduced Activity Against MAO-A: Oxazolidinones with reduced activity against monoamine oxidase A (MAO-A) are promising as antibacterial agents with an improved safety profile (Reck et al., 2005).

  • Mode of Action and Resistance in Antibiotics: Oxazolidinones are crucial antibiotics active against a broad spectrum of Gram-positive bacteria, used for treating infections and surgical infections (Bozdoğan & Appelbaum, 2004).

  • Synthesis of Novel Antimicrobial Agents: Novel oxazolidinone antimicrobial compounds show promising antimicrobial activities and are comparable to linezolid in effectiveness against Staphylococcus aureus (Ebner et al., 2008).

  • Efficient Synthesis of N-acylated-(4S)-4-benzyl-2-oxazolidinones: A method using sodium hydride for synthesizing N-acylated-(4S)-4-benzyl-2-oxazolidinones offers simplicity, efficiency, and high yields (Chen Zuxing, 2008).

  • Study of Teratogenic Mechanisms: The enantiomers of the Valproic Acid Analogue 2-n-Propyl-4-pentynoic Acid (4-yn-VPA), related to (S)-4-Benzyl-2-oxazolidinone, are important tools for studying teratogenic mechanisms due to their stereoselective activity (Hauck & Nau, 1992).

  • Asymmetric Synthesis of Cytotoxic Epothilons: The chromium-Reformatsky reaction using this compound allows for the asymmetric synthesis of the aldol fragment of cytotoxic epothilons in their correct oxidation state and enantiomeric form (Gabriel & Wessjohann, 1997).

properties

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOFMLDBXPDXLQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352970
Record name (S)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-2-oxazolidinone

CAS RN

90719-32-7
Record name (-)-4-Benzyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90719-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-oxazolidinone, (S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC46HZ6ALH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 46 for the preparation of the corresponding cyclooctyl derivative, 2.1 g of S)-3-[3-cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone and 2.5 g of 2,4,6-triisopropylbenzenesulfonyl azide yielded 1.23 g of [4S-3-(2S)]-3-[2-azido-3-cyclopentyl)-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone.
[Compound]
Name
cyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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